molecular formula C14H14N2O2 B183832 3-amino-N-(3-methoxyphenyl)benzamide CAS No. 22240-96-6

3-amino-N-(3-methoxyphenyl)benzamide

Cat. No. B183832
CAS RN: 22240-96-6
M. Wt: 242.27 g/mol
InChI Key: IPLDETZXHWUBFN-UHFFFAOYSA-N
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Description

“3-amino-N-(3-methoxyphenyl)benzamide” is a compound with the molecular formula C14H14N2O2 . It is similar in structure to NAD+, and it has been found to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .


Molecular Structure Analysis

The molecular structure of “3-amino-N-(3-methoxyphenyl)benzamide” consists of a benzamide group with an amino group at the 3-position and a methoxyphenyl group attached to the nitrogen of the amide group . The compound has a molecular weight of 242.27 g/mol .


Physical And Chemical Properties Analysis

“3-amino-N-(3-methoxyphenyl)benzamide” is a solid at room temperature . It has a molecular weight of 242.27 g/mol . The compound has a topological polar surface area of 64.4 Ų and a complexity of 283, as computed by PubChem .

Scientific Research Applications

Antioxidant Activity

  • Amino-substituted benzamide derivatives, including compounds similar to 3-amino-N-(3-methoxyphenyl)benzamide, demonstrate potential as powerful antioxidants. They show effectiveness in scavenging free radicals, with their antioxidant activity being explored through electrochemical oxidation mechanisms. Compounds similar to 3-amino-N-(3-methoxyphenyl)benzamide undergo complex pH-dependent oxidation, leading to the formation of quinonediimine derivatives with antioxidant properties (Jovanović et al., 2020).

Structural and Molecular Analysis

  • The structure of benzamide derivatives, including those related to 3-amino-N-(3-methoxyphenyl)benzamide, has been analyzed using techniques like X-ray diffraction, IR spectroscopy, and density functional theory (DFT) calculations. These studies provide insights into molecular geometry, electronic properties, and antioxidant activities of such compounds (Demir et al., 2015).

Enzyme Inhibition and Pharmacological Effects

  • Benzamide derivatives have been studied for their inhibitory effects on enzymes like acetylcholinesterase and human carbonic anhydrase. Some compounds structurally similar to 3-amino-N-(3-methoxyphenyl)benzamide show significant inhibitory potential at nanomolar levels, making them potential leads for drug design (Tuğrak et al., 2020).

Corrosion Inhibition

  • N-Phenyl-benzamide derivatives, akin to 3-amino-N-(3-methoxyphenyl)benzamide, demonstrate effectiveness in inhibiting corrosion of mild steel in acidic environments. Their electron-releasing methoxy substituents enhance inhibition efficiency, as evidenced by electrochemical impedance spectroscopy and polarization studies (Mishra et al., 2018).

Intracellular Localization and Imaging

  • Some benzamide derivatives have been utilized for imaging melanoma metastases through techniques like scintigraphy and SPECT. Their structure-activity relationship has been explored to improve melanoma uptake and tissue selectivity (Eisenhut et al., 2000).

Antibacterial and Antifungal Activities

  • Certain benzamide derivatives display notable antibacterial and antifungal activities. These compounds, structurally related to 3-amino-N-(3-methoxyphenyl)benzamide, have been synthesized and tested against various bacterial strains, showing potential as antimicrobial agents (Mobinikhaledi et al., 2006).

properties

IUPAC Name

3-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-13-7-3-6-12(9-13)16-14(17)10-4-2-5-11(15)8-10/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLDETZXHWUBFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40429190
Record name 3-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3-methoxyphenyl)benzamide

CAS RN

22240-96-6
Record name 3-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40429190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LV Valcárcel, ES José-Enériz, R Ordoñez, I Apaolaza… - bioRxiv, 2022 - biorxiv.org
The development of computational tools for the systematic prediction of metabolic vulnerabilities of cancer cells constitutes a central question in systems biology. Here, we present …
Number of citations: 1 www.biorxiv.org

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